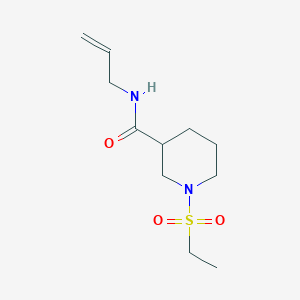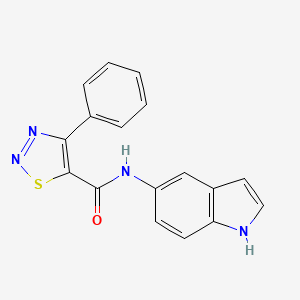
N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide, also known as AEPC or NS9283, is a compound that has been extensively studied for its potential use in treating various neurological and psychiatric disorders. This compound belongs to a class of molecules known as positive allosteric modulators (PAMs) that bind to specific sites on ion channels in the brain to enhance their activity.
Mécanisme D'action
N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide acts as a positive allosteric modulator (PAM) of nAChRs and GABA-A receptors. PAMs bind to specific sites on ion channels in the brain to enhance their activity. N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide binds to a specific site on nAChRs and GABA-A receptors to enhance their activity, leading to increased neurotransmitter release and improved cognitive function, memory, and reward pathways.
Biochemical and Physiological Effects:
N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide has been shown to improve sleep regulation and reduce anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide is its relatively simple synthesis method and high purity. N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide is also relatively stable and can be stored for long periods of time. One of the limitations of N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide is its limited solubility in water, which can make it difficult to administer in vivo. In addition, N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide can have off-target effects on other ion channels in the brain, which can complicate its use in behavioral experiments.
Orientations Futures
There are several future directions for research on N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide. One area of research is the development of more potent and selective PAMs for nAChRs and GABA-A receptors. Another area of research is the development of novel delivery methods for N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide, such as nanoparticles or liposomes, to improve its solubility and bioavailability. Finally, there is a need for more studies on the long-term effects of N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide on cognitive function, memory, and reward pathways, as well as its potential use in treating other neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide involves the reaction of piperidinecarboxylic acid with allyl bromide and ethylsulfonyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain a white crystalline solid with a purity of over 95%. The synthesis of N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide is relatively simple and can be performed in a standard laboratory setting.
Applications De Recherche Scientifique
N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and addiction. N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide has been shown to enhance the activity of nicotinic acetylcholine receptors (nAChRs) in the brain, which are involved in cognitive function, memory, and reward pathways. N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide has also been shown to enhance the activity of GABA-A receptors, which are involved in anxiety and sleep regulation.
Propriétés
IUPAC Name |
1-ethylsulfonyl-N-prop-2-enylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3S/c1-3-7-12-11(14)10-6-5-8-13(9-10)17(15,16)4-2/h3,10H,1,4-9H2,2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWFQYVZDQKNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-(2-methylbenzyl)-1-[(2-methyl-1H-imidazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6038544.png)
![3-[3-(4-chlorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6038552.png)
![2-(ethylamino)-N-[1-(3-methoxybenzyl)-3-piperidinyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6038571.png)
![N-(3,3-diphenylpropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B6038585.png)
![6-chloro-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6038586.png)
![2-{[(benzylthio)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B6038588.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6038593.png)


![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B6038611.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-hydroxy-3-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6038620.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide](/img/structure/B6038628.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6038646.png)